SMER 3

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

SMER 3 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Biologie: In der Forschung eingesetzt, um die Regulation des Proteinabbaus und des Zellzyklus zu verstehen.

Wirkmechanismus

This compound entfaltet seine Wirkung durch die selektive Hemmung der SCF Met30 Ubiquitin-Ligase. Diese Hemmung verhindert die Ubiquitinierung von Zielproteinen, was zu ihrer Stabilisierung und Akkumulation in der Zelle führt . Das molekulare Ziel von this compound ist die Met30-Untereinheit des SCF-Komplexes, und der beteiligte Weg ist das Ubiquitin-Proteasom-System .

Wirkmechanismus

Target of Action

SMER 3, also known as 9H-Indeno[1,2-b][1,2,5]oxadiazolo[3,4-E]pyrazin-9-one, primarily targets the Skp1-Cullin-F-box (SCF)Met30 ubiquitin ligase . This E3 ligase plays a crucial role in regulating transcription, cell-cycle control, and immune response .

Mode of Action

This compound acts as a selective inhibitor of the SCF Met30 ubiquitin ligase . It enhances the growth inhibitory effect of Rapamycin by inhibiting SCF Met30 .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ubiquitination pathway . By inhibiting the SCF Met30 ubiquitin ligase, this compound prevents the ubiquitination of target proteins, including Met4 . This alteration in the SCF Met30 complex leads to the upregulation of a set of methionine biosynthesis genes .

Result of Action

The inhibition of SCF Met30 by this compound results in the blockage of Met4 ubiquitination . This leads to an enhancement of Rapamycin’s growth inhibitory effect . In yeast cells, exposure to this compound has been shown to block cell proliferation .

Action Environment

The action of this compound can be influenced by environmental factors such as the solvent used. For instance, the use of DMSO as a solvent can impact the solubility and therefore the efficacy of this compound . Additionally, the stability of this compound may be affected by storage conditions .

Biochemische Analyse

Biochemical Properties

SMER 3 plays a significant role in biochemical reactions. It interacts with the SCF Met30 ubiquitin ligase, a type of enzyme . The nature of this interaction involves the inhibition of SCF Met30, which results in the blocking of Met4 ubiquitination .

Cellular Effects

The effects of this compound on cells are profound. It induces the expression of MET genes and blocks cell proliferation . This influence on cell function extends to impact on cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of action of this compound is through its binding to the F-box subunit Met30, which inhibits the binding of Met30 to the SCF core complex . This results in the inhibition of Met4 ubiquitination, leading to the activation of the Met4-containing transcription complex .

Temporal Effects in Laboratory Settings

It is known that this compound significantly inhibits the binding of Met30 to Skp1, without affecting the Skp1 and Met30 protein levels .

Metabolic Pathways

It is known that this compound inhibits the SCF Met30 ubiquitin ligase, suggesting a role in the ubiquitin-proteasome pathway .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

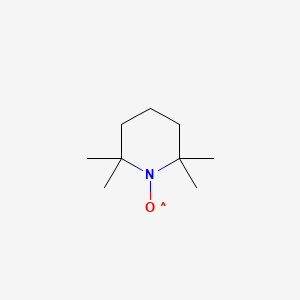

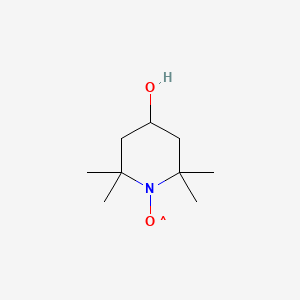

Die Synthese von SMER 3 beinhaltet die Bildung der Indeno[1,2-e][1,2,5]oxadiazolo[3,4-b]pyrazin-9-on-Kernstruktur. Der detaillierte Syntheseweg und die Reaktionsbedingungen sind proprietär und nicht öffentlich zugänglich. Es ist bekannt, dass die Verbindung durch eine Reihe von organischen Reaktionen synthetisiert werden kann, die die Bildung von Pyrazin- und Oxadiazolringen beinhalten .

Industrielle Produktionsmethoden

Typischerweise werden solche Verbindungen in spezialisierten chemischen Produktionsstätten mit strengen Qualitätskontrollmaßnahmen hergestellt, um eine hohe Reinheit und Konsistenz zu gewährleisten .

Analyse Chemischer Reaktionen

Reaktionstypen

SMER 3 unterliegt hauptsächlich Hemmungsreaktionen, bei denen es an die SCF Met30 Ubiquitin-Ligase bindet und so die Ubiquitinierung von Zielproteinen verhindert . Es unterliegt typischerweise nicht Oxidation, Reduktion oder Substitutionsreaktionen unter Standardlaborbedingungen.

Häufige Reagenzien und Bedingungen

Das wichtigste Reagenz, das an der Aktivität von this compound beteiligt ist, ist die SCF Met30 Ubiquitin-Ligase. Die Verbindung wird typischerweise in Konzentrationen im Bereich von 0 bis 60 Mikromol in In-vitro-Studien verwendet .

Hauptsächlich gebildete Produkte

Das Hauptprodukt, das aus der Reaktion von this compound mit SCF Met30 gebildet wird, ist die gehemmte Form der Ubiquitin-Ligase, was zur Akkumulation nicht-ubiquitinierter Zielproteine führt .

Vergleich Mit ähnlichen Verbindungen

SMER 3 ist einzigartig in seiner selektiven Hemmung der SCF Met30 Ubiquitin-Ligase. Zu den ähnlichen Verbindungen gehören:

Pomalidomid: Ein Derivat von Thalidomid mit ähnlichen Wirkmechanismen.

Lenalidomid: Ein weiteres Thalidomid-Derivat mit erhöhter Potenz und Selektivität für bestimmte Ubiquitin-Ligasen.

This compound zeichnet sich durch seine Spezifität für die SCF Met30 Ubiquitin-Ligase aus, was es zu einem wertvollen Werkzeug für die Untersuchung dieses speziellen Enzymkomplexes macht .

Eigenschaften

IUPAC Name |

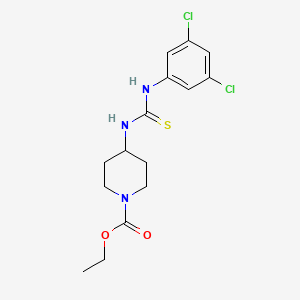

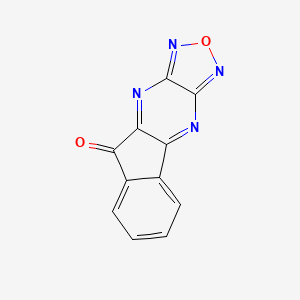

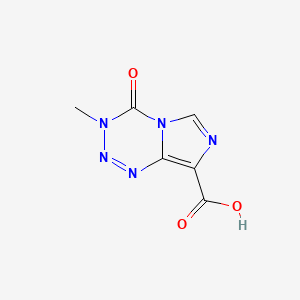

13-oxa-10,12,14,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,14-heptaen-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H4N4O2/c16-9-6-4-2-1-3-5(6)7-8(9)13-11-10(12-7)14-17-15-11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFSSAKVWCKFRHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=NON=C4N=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40340952 | |

| Record name | SMER3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67200-34-4 | |

| Record name | SMER3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9H-Indeno-[1,2-e]-[1,2,5]-oxadiazolo-[3,4-b]-pyrazin-9-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of SMER3?

A1: SMER3 acts as a selective inhibitor of an SCF family E3 ubiquitin ligase. [1, 4] While the specific ligase targeted by SMER3 is not identified in these abstracts, its inhibitory action ultimately prevents the proteasomal degradation of certain proteins. This mechanism is highlighted in the context of IL-7 signaling, where SMER3 blocks the degradation of both the IL-7 receptor alpha (CD127) and the suppressor of cytokine signaling protein CIS. [1]

Q2: How does SMER3 impact IL-7 signaling in human CD8 T cells?

A2: Research indicates that SMER3 interferes with the IL-7-mediated downregulation of CD127. [1] Normally, IL-7 binding triggers CD127 internalization and phosphorylation, ultimately leading to its proteasomal degradation. SMER3, by inhibiting an E3 ligase, prevents this degradation, potentially enhancing IL-7 signaling. This mechanism is further supported by the observation that SMER3 blocks the degradation of CIS, a protein involved in the negative regulation of IL-7 signaling. [1]

Q3: Beyond IL-7 signaling, are there other cellular processes where SMER3 demonstrates activity?

A3: While the provided research primarily focuses on IL-7 signaling, one study suggests a potential role for SMER3 in regulating muscle atrophy. [3] This implies that the targeted E3 ligase might play a broader role in protein homeostasis and cellular processes beyond immune regulation. Further research is needed to elucidate these additional mechanisms.

Q4: Are there any insights into the structural characteristics of SMER3?

A4: Unfortunately, the provided abstracts do not offer specific details regarding the molecular formula, weight, or spectroscopic data of SMER3 (9H-Indeno[1,2-b][1,2,5]oxadiazolo[3,4-E]pyrazin-9-one). Accessing this information would require referring to the full research articles or other chemical databases.

Q5: What potential therapeutic applications are suggested for SMER3 based on its mechanism of action?

A5: Given its ability to enhance IL-7 signaling, SMER3 holds promise as a potential therapeutic target for conditions where boosting immune responses is beneficial. For instance, it could be explored as an adjuvant therapy in HIV+ individuals exhibiting poor immunological response to antiretroviral therapy. [1] Furthermore, its potential role in mitigating muscle atrophy [3] warrants further investigation for applications in muscle wasting disorders or cancer-associated cachexia.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({[4-(Aminosulfonyl)phenyl]amino}carbonyl)-4-methylbenzenesulfonamide](/img/structure/B1682029.png)